molecular formula C21H19N5O3S B4309611 METHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-2-PHENYLACETATE

METHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-2-PHENYLACETATE

Cat. No.: B4309611
M. Wt: 421.5 g/mol
InChI Key: YGFNCFGLKQFTIY-UHFFFAOYSA-N
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Description

Methyl ({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)(phenyl)acetate is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-2-PHENYLACETATE typically involves multiple steps. One common approach starts with the preparation of the triazinoindole core. This can be achieved by reacting indoline-2,3-diones with thiosemicarbazide in water at 100°C for 5 hours, followed by hydrazination with 80% hydrazine monohydrate at 120°C for 3 hours . The resulting intermediate is then subjected to further functionalization to introduce the thioacetyl and phenylacetate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl ({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)(phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Methyl ({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)(phenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-2-PHENYLACETATE involves its interaction with molecular targets such as enzymes or receptors. For instance, it can bind to iron ions, disrupting cellular processes that depend on iron, such as DNA synthesis and repair . This leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)(phenyl)acetate is unique due to its specific functional groups that confer distinct biological activities. Its ability to chelate iron and induce apoptosis in cancer cells sets it apart from other triazinoindole derivatives, making it a promising candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

methyl 2-[[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-26-15-11-7-6-10-14(15)18-19(26)23-21(25-24-18)30-12-16(27)22-17(20(28)29-2)13-8-4-3-5-9-13/h3-11,17H,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFNCFGLKQFTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC(C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-2-PHENYLACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-2-PHENYLACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-2-PHENYLACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-2-PHENYLACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-2-PHENYLACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-2-PHENYLACETATE

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